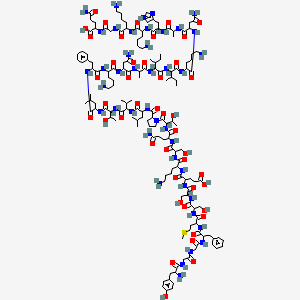

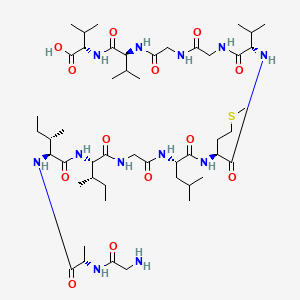

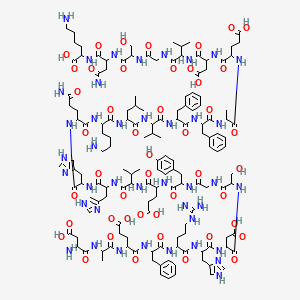

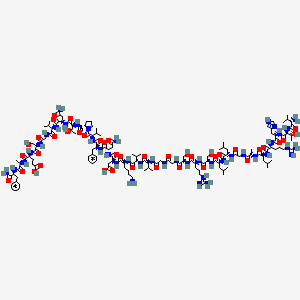

CGRP 8-37 (rat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CGRP 8-37 (rat) is a CGRP receptor antagonist and a fragment of CGRP with potential anti-injury effects that induces arterial relaxation . It is a truncated version of calcitonin gene-related peptide (CGRP) that binds to the CGRP receptor with similar affinity and acts as a competitive and highly selective CGRP1 receptor antagonist .

Synthesis Analysis

The synthesis of isotopically labelled αCGRP 8-37 and its lipidated analogue has been reported . The synthesis of an isotopically labelled version of the well-known CGRP receptor antagonist, αCGRP8-37, as well as lipidated αCGRP8-37 with comparable antagonistic activity, has been reported .Chemical Reactions Analysis

While specific chemical reactions involving CGRP 8-37 (rat) are not detailed in the search results, it is noted that CGRP 8-37 enhances lipopolysaccharide-induced acute lung injury and regulates the expression levels of AQP-1 and AQP-5 by affecting inflammatory cytokines .Physical And Chemical Properties Analysis

The molecular weight of CGRP 8-37 (rat) is 3127.5 g/mol . Further physical and chemical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Migraine Treatment

CGRP 8-37 has been studied for its potential role in the treatment of migraines. Research has shown that the calcitonin gene-related peptide (CGRP) plays a critical role in chronic migraine and related emotional responses . In a study, it was found that CGRP levels in the insular cortex (IC) significantly increased during nociceptive and anxiety-like activities. The application of an adenylate cyclase 1 (AC1) inhibitor alleviated periorbital mechanical thresholds and anxiety behaviors in migraine rats .

Pain and Immune Regulation

CGRP 8-37 is synthesized and secreted by trigeminal ganglion neurons and is a key neuropeptide involved in pain and immune regulation . It has been found to have a regulatory role in the polarization of macrophages in rats with temporomandibular arthritis .

Macrophage Polarization

Research has shown that CGRP can facilitate the conversion of macrophages into the M2 phenotype. The phenotypic alterations of macrophages within the trigeminal ganglion could be instrumental in initiating and further driving the progression of temporomandibular joint disorders . Intriguingly, injecting the CGRP receptor antagonist (CGRP 8-37) to the ganglion counteracts this shift towards the M2 phenotype .

Cardiovascular Effects

CGRP 8-37 has been found to prevent CGRP-induced increases in heart rate and decreases in blood pressure in transgenic mice expressing rat CRLR in smooth muscle-containing tissues and sympathetic ganglia .

Analgesic Effects

CGRP 8-37 has been shown to inhibit p-phenylquinone-induced writhing, suggesting potential analgesic effects .

Thermoregulation

CGRP 8-37 has been found to decrease body temperature in a dose-dependent manner in mice .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

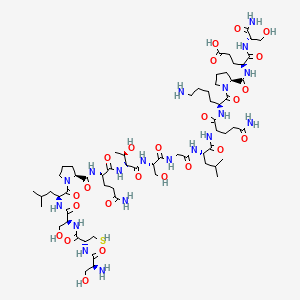

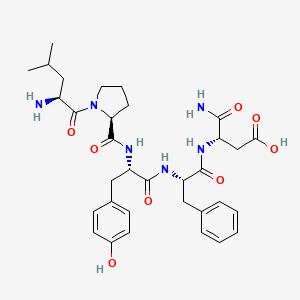

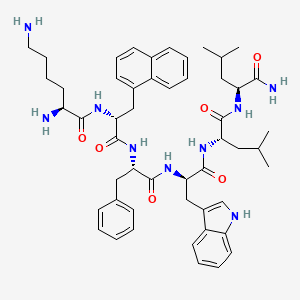

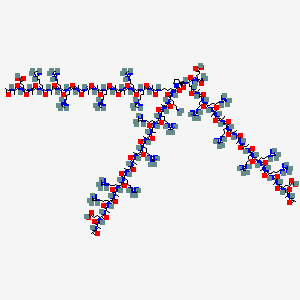

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C138H224N42O41/c1-64(2)46-84(158-99(189)58-152-112(197)72(17)156-119(204)85(47-65(3)4)165-117(202)80(37-29-43-149-137(144)145)160-122(207)88(51-78-55-148-63-155-78)170-135(220)110(75(20)185)179-130(215)104(142)67(7)8)120(205)166-86(48-66(5)6)121(206)173-94(62-183)128(213)161-81(38-30-44-150-138(146)147)118(203)172-92(60-181)114(199)153-56-98(188)151-57-101(191)174-106(69(11)12)133(218)176-107(70(13)14)132(217)163-79(36-27-28-42-139)116(201)169-91(54-103(194)195)124(209)168-89(52-96(140)186)123(208)167-87(50-77-34-25-22-26-35-77)125(210)177-108(71(15)16)136(221)180-45-31-39-95(180)129(214)178-109(74(19)184)134(219)171-90(53-97(141)187)126(211)175-105(68(9)10)131(216)154-59-100(190)159-93(61-182)127(212)162-82(40-41-102(192)193)115(200)157-73(18)113(198)164-83(111(143)196)49-76-32-23-21-24-33-76/h21-26,32-35,55,63-75,79-95,104-110,181-185H,27-31,36-54,56-62,139,142H2,1-20H3,(H2,140,186)(H2,141,187)(H2,143,196)(H,148,155)(H,151,188)(H,152,197)(H,153,199)(H,154,216)(H,156,204)(H,157,200)(H,158,189)(H,159,190)(H,160,207)(H,161,213)(H,162,212)(H,163,217)(H,164,198)(H,165,202)(H,166,205)(H,167,208)(H,168,209)(H,169,201)(H,170,220)(H,171,219)(H,172,203)(H,173,206)(H,174,191)(H,175,211)(H,176,218)(H,177,210)(H,178,214)(H,179,215)(H,192,193)(H,194,195)(H4,144,145,149)(H4,146,147,150)/t72-,73-,74+,75+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-,107-,108-,109-,110-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKKKBMPFPSSKZ-QZMRZBIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H224N42O41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3127.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CGRP 8-37 (rat) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.